molecular formula C10H10 B7799133 1,3-Divinylbenzene CAS No. 68987-41-7

1,3-Divinylbenzene

Cat. No.: B7799133
CAS No.: 68987-41-7
M. Wt: 130.19 g/mol
InChI Key: PRJNEUBECVAVAG-UHFFFAOYSA-N
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Description

1,3-Divinylbenzene is an organic compound with the chemical formula C10H10. It consists of a benzene ring with two vinyl groups attached at the 1 and 3 positions. This compound is a colorless liquid that is primarily used in the production of polymers and resins. It is related to styrene by the addition of a second vinyl group, making it a versatile monomer for various industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that 1,3-DVB is used in the production of ion exchange resins and Merrifield resins for peptide synthesis . This suggests that it may interact with enzymes, proteins, and other biomolecules in these contexts.

Molecular Mechanism

It is known that 1,3-DVB is produced by the dehydrogenation of diethylbenzene . This suggests that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1,3-DVB in laboratory settings. It is known that 1,3-DVB is a colorless liquid that is soluble in ethanol and ether . This suggests that it may have certain stability and degradation characteristics in these solvents.

Metabolic Pathways

It is known that 1,3-DVB is produced by the dehydrogenation of diethylbenzene . This suggests that it may be involved in metabolic pathways related to this process.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction involves heating diethylbenzene in the presence of a dehydrogenation catalyst, which results in the formation of this compound along with hydrogen gas as a byproduct .

Industrial Production Methods

In industrial settings, this compound is produced by the thermal dehydrogenation of isomeric diethylbenzenes. This process is carried out at elevated temperatures and often involves the use of a catalyst to improve yield and efficiency. The resulting product is usually a mixture of this compound and other isomers, which can be separated through distillation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1,3-Divinylbenzene

This compound is unique due to its meta-substitution pattern, which provides distinct reactivity and polymerization characteristics compared to its ortho- and para-isomers. This unique structure allows for the formation of highly cross-linked polymers with specific properties tailored for various applications .

Properties

IUPAC Name

1,3-bis(ethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJNEUBECVAVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25989-96-2
Record name Benzene, 1,3-diethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25989-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110020
Record name 1,3-Diethenylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-57-6, 68987-41-7
Record name m-Divinylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethylenated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Diethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, ethylenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-divinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-DIVINYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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